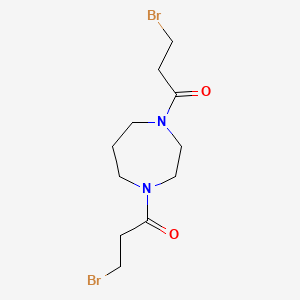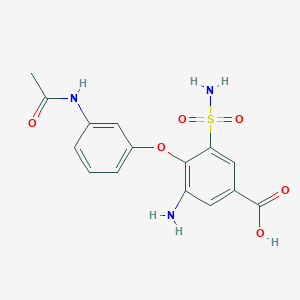
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid typically involves multiple steps. One common method starts with the reaction of N-(3-hydroxyphenyl)acetamide with ethyl bromoacetate in the presence of potassium carbonate (K2CO3) in acetonitrile (MeCN) at 80°C . This reaction forms an intermediate, which is then further reacted with other reagents to produce the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: It may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(3-Acetamidophenoxy)phthalic Acid
- Other phenoxy acetamide derivatives
Uniqueness
4-(3-Acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
53136-74-6 |
|---|---|
Molecular Formula |
C15H15N3O6S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-(3-acetamidophenoxy)-3-amino-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C15H15N3O6S/c1-8(19)18-10-3-2-4-11(7-10)24-14-12(16)5-9(15(20)21)6-13(14)25(17,22)23/h2-7H,16H2,1H3,(H,18,19)(H,20,21)(H2,17,22,23) |
InChI Key |
QIMSCWIWHIKNKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


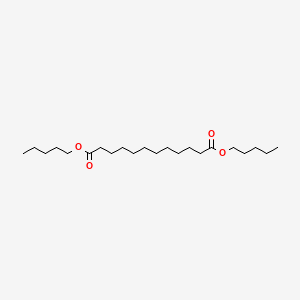



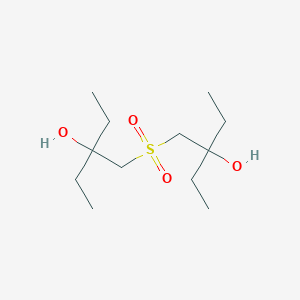

![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-phenyl-1,3-oxazole)](/img/structure/B14655302.png)
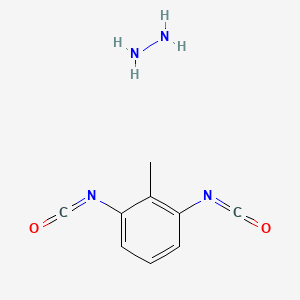




![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)
